Codeinone

Description

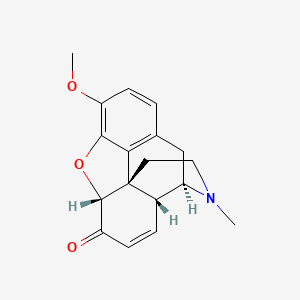

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYVYLMBEZUESM-CMKMFDCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196909 | |

| Record name | Codeinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-13-0 | |

| Record name | Codeinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Codeinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of Codeinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeinone is a pivotal intermediate in the biosynthesis of several semi-synthetic opioids and a compound of growing interest for its own pharmacological properties. As an isoquinoline (B145761) alkaloid naturally found in the opium poppy (Papaver somniferum), it serves as a precursor in the industrial synthesis of valuable analgesics such as hydrocodone and oxycodone.[1] Beyond its role as a synthetic intermediate, recent research has unveiled its potential as an anti-tumor agent, capable of inducing apoptosis in various cancer cell lines. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, tailored for the scientific community.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₈H₁₉NO₃, can be described as the 3-methyl ether of morphinone (B1233378) or the ketone of codeine (codeine-6-one).[1] Its structure features a rigid pentacyclic framework characteristic of morphinan (B1239233) alkaloids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-Methoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-7-one | [1] |

| CAS Number | 467-13-0 | [1] |

| Molecular Formula | C₁₈H₁₉NO₃ | [1] |

| Molar Mass | 297.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 182-183 °C | |

| Solubility | Generally soluble in organic solvents, limited solubility in water. | |

| logP | 1.33 |

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily related to its interaction with the opioid system and its recently discovered cytotoxic effects.

Opioid Activity:

This compound is an opioid agonist, although its analgesic potency is reported to be about one-third that of codeine.[1] Its primary significance in this context is as a crucial intermediate in the synthesis of more potent opioid analgesics. The metabolic conversion of codeine to morphine, a more potent analgesic, is a key pathway for its in vivo activity. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can lead to significant differences in the analgesic response to codeine among individuals.

Antitumor Activity and Apoptosis:

Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in various human cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549) cells. This apoptotic activity appears to be independent of its opioid receptor-mediated effects.

The mechanism of this compound-induced apoptosis involves the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3, but not caspase-8. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

The Biosynthesis of Codeinone in Papaver somniferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of codeinone, a critical intermediate in the production of morphine and other morphinan (B1239233) alkaloids in the opium poppy, Papaver somniferum. This document details the enzymatic steps, quantitative data, experimental protocols, and regulatory pathways involved in this significant metabolic process.

The Core Biosynthetic Pathway

The primary route to this compound in Papaver somniferum begins with the alkaloid thebaine. This pathway involves a series of enzymatic conversions, transforming thebaine into this compound, which is then further metabolized to produce codeine and morphine.

The biosynthesis of this compound from thebaine is a three-step enzymatic process:

-

O-demethylation of Thebaine: Thebaine is first converted to neopinone (B3269370) through the action of Thebaine 6-O-demethylase (T6ODM) . This enzyme specifically removes the methyl group at the 6th position of the thebaine molecule.[1][2]

-

Isomerization of Neopinone: Neopinone is then isomerized to this compound. This reaction is catalyzed by the enzyme Neopinone Isomerase (NISO) .[3][4] This step is crucial as it channels the metabolic flow towards the production of codeine and morphine.

-

Reduction of this compound: Finally, this compound is reduced to codeine by This compound Reductase (COR) , an NADPH-dependent enzyme.[5][6][7]

A minor pathway for morphinan alkaloid biosynthesis also exists, but the conversion of thebaine to this compound is the major route.

Biosynthetic Pathway Diagram

Quantitative Data

The efficiency of the this compound biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the concentration of the various alkaloids within the plant tissues.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Notes |

| Thebaine 6-O-demethylase (T6ODM) | Thebaine | ~20 | Not reported | Higher substrate affinity compared to CODM for thebaine.[8] |

| Neopinone Isomerase (NISO) | Neopinone | Not reported | Not reported | Catalyzes the reversible isomerization of neopinone and this compound.[3] |

| This compound Reductase (COR) | This compound | 9 - 23 | Not reported | The enzyme from cell cultures has a Km of 23 µM, while isoenzymes from capsule tissue have a Km of 9 µM. |

| NADPH | 81 - 168 | Not reported | The enzyme from cell cultures has a Km of 168 µM, while isoenzymes from capsule tissue have a Km of 81 µM. |

Alkaloid Content in Papaver somniferum Capsules

The concentration of this compound and related alkaloids can vary significantly depending on the poppy cultivar, developmental stage, and environmental conditions.

| Alkaloid | Concentration Range (mg/100g dry weight) | Average Concentration (mg/100g dry weight) | Notes |

| Morphine | 152 - 676 | 362 | The major alkaloid in most cultivars.[9][10] |

| Codeine | 0 - 83 | 25 | Generally present at lower concentrations than morphine.[9][10] |

| Thebaine | Not detected - 0.15% | Variable | A key precursor, its concentration decreases as it is converted to downstream alkaloids.[11] |

| Papaverine | 0 - 138 | 29 | Another benzylisoquinoline alkaloid present in opium poppy.[9][10] |

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the enzymes of the this compound pathway is their heterologous expression in microbial systems, such as Escherichia coli, followed by purification.

Experimental Workflow for Enzyme Production

Protocol Outline:

-

Gene Cloning:

-

Total RNA is extracted from P. somniferum tissues (e.g., latex, capsules).

-

First-strand cDNA is synthesized using reverse transcriptase.

-

The coding sequences of T6ODM, NISO, and COR are amplified by PCR using gene-specific primers.

-

The amplified DNA fragments are ligated into an appropriate expression vector (e.g., pET vectors for E. coli) often containing an affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Expression in E. coli :

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium.

-

Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The cells are grown for a specific period at a controlled temperature to allow for protein expression.

-

The cells are harvested by centrifugation.

-

-

Protein Purification:

-

The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

The column is washed to remove non-specifically bound proteins.

-

The target protein is eluted from the column using a specific eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Assays

Thebaine 6-O-demethylase (T6ODM) Assay:

-

Principle: The activity of T6ODM can be determined by measuring the formation of neopinone from thebaine. Due to the instability of neopinone, a coupled enzyme assay is often employed.

-

Coupled Assay Protocol:

-

The reaction mixture contains the purified T6ODM, thebaine, and co-factors (FeSO₄ and 2-oxoglutarate).

-

A second enzyme, such as a reductase that can convert neopinone to a stable product, is added to the reaction.

-

The reaction is incubated at an optimal temperature and pH.

-

The reaction is stopped, and the products are extracted.

-

The amount of the stable product is quantified by HPLC or LC-MS/MS, which is proportional to the T6ODM activity.

-

Neopinone Isomerase (NISO) Assay:

-

Principle: NISO activity is measured by monitoring the conversion of neopinone to this compound or the reverse reaction.

-

Coupled Assay with COR:

-

A reaction mixture is prepared containing neopinone, purified NISO, purified COR, and NADPH.

-

NISO converts neopinone to this compound.

-

COR then reduces this compound to codeine.

-

The rate of NADPH consumption can be monitored spectrophotometrically at 340 nm, or the formation of codeine can be measured by HPLC or LC-MS/MS.

-

This compound Reductase (COR) Assay:

-

Principle: The activity of COR is determined by measuring the NADPH-dependent reduction of this compound to codeine.

-

Spectrophotometric Assay Protocol:

-

The reaction is performed in a quartz cuvette.

-

The reaction mixture contains buffer (e.g., potassium phosphate (B84403), pH 7.0), NADPH, and the purified COR enzyme.

-

The reaction is initiated by the addition of this compound.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

-

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used technique for the separation and quantification of morphinan alkaloids.

-

General Protocol:

-

Sample Preparation: Plant material (e.g., dried capsules) is ground to a fine powder and extracted with an appropriate solvent (e.g., a mixture of methanol, water, and acetic acid). The extract is then filtered and diluted.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of two solvents is typically used for separation, for example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) with a controlled pH.

-

Detection: The separated alkaloids are detected using a UV detector, typically at a wavelength around 280 nm.

-

Quantification: The concentration of each alkaloid is determined by comparing its peak area to a standard curve generated with known concentrations of pure alkaloid standards.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation primarily occurs at the level of gene expression.

Transcriptional Regulation

The expression of the genes encoding T6ODM, NISO, and COR is controlled by various transcription factors. Several families of transcription factors are known to be involved in the regulation of alkaloid biosynthesis in plants, including:

-

AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are often involved in stress responses and can regulate the expression of secondary metabolite biosynthetic genes.

-

bHLH (basic Helix-Loop-Helix): bHLH transcription factors are known to regulate a wide range of metabolic pathways, including alkaloid biosynthesis.

-

WRKY: WRKY transcription factors are key regulators of plant defense responses and can modulate the expression of genes involved in the production of defense compounds like alkaloids.

-

MYB (Myeloblastosis): The MYB family of transcription factors is one of the largest in plants and plays a crucial role in regulating various aspects of plant metabolism, including the biosynthesis of benzylisoquinoline alkaloids.

Signaling Pathways

The activity of these transcription factors is modulated by upstream signaling pathways, particularly those initiated by the plant hormones jasmonate and salicylate (B1505791). These hormones are key players in plant defense responses against herbivores and pathogens.

Jasmonate Signaling Pathway

-

Elicitation: Mechanical wounding (e.g., from herbivory) or treatment with elicitors such as methyl jasmonate triggers the biosynthesis of jasmonic acid (JA).[12][13][14]

-

Signal Perception: The active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).[12][15]

-

Derepression of Transcription: The COI1-JA-Ile complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12][16]

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2 (a bHLH transcription factor), allowing them to activate the expression of downstream target genes, including those involved in this compound biosynthesis.[16]

Salicylate Signaling Pathway

Salicylic (B10762653) acid (SA) is another important signaling molecule in plant defense, primarily against biotrophic pathogens. While it can influence alkaloid biosynthesis, its effect on the this compound pathway can be complex and sometimes antagonistic to the jasmonate pathway. Studies have shown that treatment with salicylic acid can, under certain conditions, lead to a decrease in the expression of T6ODM, COR, and CODM genes in poppy capsules.[17] The interaction between jasmonate and salicylate signaling pathways is a key area of research in understanding the overall regulation of morphinan alkaloid biosynthesis.

Conclusion

The biosynthesis of this compound in Papaver somniferum is a well-defined pathway involving the sequential action of T6ODM, NISO, and COR. Understanding the quantitative aspects of this pathway, the methodologies for its study, and the intricate regulatory networks that control it is crucial for researchers in plant biochemistry, metabolic engineering, and drug development. The information presented in this guide provides a solid foundation for further research aimed at optimizing the production of valuable morphinan alkaloids in both natural and engineered systems.

References

- 1. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of thebaine 6-O-demethylase from the morphine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound reductase isoforms with differential stability, efficiency and product selectivity in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular cloning and functional expression of this compound reductase: the penultimate enzyme in morphine biosynthesis in the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kirj.ee [kirj.ee]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways for the Biosynthesis and action of Jasmonates | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of salicylic acid treatment on expression of some genes involving in morphine synthesis pathway in Opium Poppy (Papaver Somniferum L) [jab.uk.ac.ir]

Pharmacological Profile of Codeinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeinone is a pivotal intermediate in the biosynthesis of morphinan (B1239233) alkaloids and a metabolite of codeine. While not a clinically used therapeutic itself, its pharmacological profile is of significant interest for understanding the structure-activity relationships of opioids and for the development of novel analgesics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo analgesic effects. Detailed experimental methodologies and relevant signaling pathways are also presented to facilitate further research in this area.

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in the opium poppy (Papaver somniferum)[1]. It serves as a critical precursor in the biosynthesis of morphine and is an important intermediate in the semi-synthesis of several clinically significant opioids, including hydrocodone and oxycodone[1]. Chemically, this compound can be described as the ketone of codeine (codeine-6-one) or the methyl ether of morphinone (B1233378) (3-methyl-morphinone)[1]. Its pharmacological activity is primarily mediated through interaction with opioid receptors, although it also exhibits other biological activities.

Receptor Binding Profile

The affinity of a compound for its receptor is a key determinant of its pharmacological activity. While comprehensive binding data for this compound across all opioid receptor subtypes (μ, δ, and κ) is not extensively documented in publicly available literature, its structural relationship to codeine and morphine provides a basis for understanding its likely receptor interactions. Codeine itself is known to have a low affinity for the μ-opioid receptor[2]. The structural modification from a hydroxyl group in codeine to a ketone group in this compound can influence binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Codeine | >100 | Data not available | Data not available | [2][3] |

| Morphine | 1.168 | Data not available | Data not available | [2] |

| Hydrocodone | 19.8 | Data not available | Data not available | [4] |

| Hydromorphone | 0.6 | Data not available | Data not available | [4] |

Note: The lack of specific Ki values for this compound in the literature highlights a gap in the current understanding of its pharmacology.

Experimental Protocol: Radioligand Displacement Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the μ, δ, and κ opioid receptors using competitive radioligand binding assays.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human or rodent opioid receptors (μ, δ, or κ).

-

Radioligands:

-

μ-opioid receptor: [³H]-DAMGO

-

δ-opioid receptor: [³H]-DPDPE

-

κ-opioid receptor: [³H]-U69593

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Activity

The functional activity of an opioid is its ability to activate the receptor and initiate an intracellular signaling cascade. This is typically measured by assessing G-protein activation or the modulation of second messengers like cyclic AMP (cAMP).

Table 2: In Vitro Functional Activity (EC50/IC50) of this compound and Related Opioids

| Compound | Assay | Receptor | Parameter | Value | Reference |

| This compound | [³⁵S]GTPγS Binding | μ, δ, κ | EC50 | Data not available | |

| This compound | cAMP Inhibition | μ, δ, κ | IC50 | Data not available | |

| Morphine | cAMP Inhibition | μ | IC50 | Data available | |

| Oxycodone | cAMP Inhibition | μ | IC50 | Data available | [5] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the G-protein activation following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding to G-proteins coupled to opioid receptors.

Materials:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compound: this compound.

-

Positive Control: A known full agonist for the respective opioid receptor (e.g., DAMGO for μ-opioid receptor).

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

Diluted this compound, vehicle, or positive control.

-

Membrane suspension (typically 10-20 µg of protein per well).

-

GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

Objective: To determine the potency (IC50) of this compound to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Test Compound: this compound.

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Pre-incubation: Pre-incubate the cells with the diluted this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add forskolin to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's protocol.

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

In Vivo Analgesic Profile

The analgesic efficacy of an opioid is assessed in various animal models of pain. This compound has been reported to have analgesic properties, with a potency that is approximately one-third that of codeine[1].

Table 3: In Vivo Analgesic Potency (ED50) of this compound and Related Opioids

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Tail-flick test (mice) | s.c. | Data not available | |

| This compound | Hot-plate test (mice) | s.c. | Data not available | |

| Codeine | Tail-flick test (mice) | s.c. | Data available | |

| Morphine | Tail-flick test (rats) | s.c. | 2.6 - 5.7 | |

| Morphine | Hot-plate test (rats) | s.c. | 2.6 - 4.9 |

Note: While qualitative statements about this compound's analgesic potency exist, specific ED50 values from standardized animal models are not well-documented in the literature.

Experimental Protocol: Tail-Flick Test

This is a common method for assessing spinal analgesia.

Objective: To determine the median effective dose (ED50) of this compound in producing an antinociceptive effect in the tail-flick test.

Materials:

-

Animals: Mice or rats.

-

Tail-Flick Analgesia Meter: A device with a radiant heat source.

-

Test Compound: this compound.

-

Vehicle Control: Saline or other appropriate vehicle.

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing environment and the restraining device.

-

Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the animal's tail and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

-

Data Collection: Record the latency times for each animal at each time point.

Data Analysis:

-

Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Dose-Response Curve: Administer different doses of this compound to separate groups of animals and generate a dose-response curve by plotting %MPE against the log of the dose.

-

Determine ED50: The ED50 is the dose of this compound that produces a 50% MPE, calculated from the dose-response curve.

Experimental Protocol: Hot-Plate Test

This test is used to evaluate supraspinally mediated analgesia.

Objective: To determine the ED50 of this compound in the hot-plate test.

Materials:

-

Animals: Mice or rats.

-

Hot-Plate Analgesia Meter: A device with a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test Compound: this compound.

-

Vehicle Control: Saline or other appropriate vehicle.

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing room.

-

Baseline Latency: Place the animal on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used.

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment Latency: At predetermined time points, place the animal back on the hot plate and measure the response latency.

-

Data Collection: Record the latency times.

Data Analysis: The data analysis is similar to the tail-flick test, involving the calculation of %MPE and the determination of the ED50 from a dose-response curve.

Signaling Pathways

Opioid Receptor Signaling

Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence long-term cellular processes.

A secondary pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) is an area of intense research for developing safer opioids with fewer side effects.

Caption: Canonical G-protein and β-arrestin signaling pathways activated by opioid receptor agonists.

Apoptotic Signaling in Cancer Cells

Interestingly, beyond its effects on the central nervous system, this compound has been shown to induce apoptosis in human cancer cell lines[6]. This activity appears to be independent of its opioid receptor-mediated analgesic effects. The proposed mechanism involves the intrinsic apoptotic pathway.

-

Bax/Bcl-2 Regulation: this compound enhances the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2[6].

-

Mitochondrial Involvement: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis[6].

Caption: Intrinsic apoptotic signaling pathway induced by this compound in cancer cells.

Metabolism

This compound is a known metabolite of codeine. The metabolism of codeine is complex and highly dependent on cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. Codeine is O-demethylated by CYP2D6 to morphine, which is responsible for the majority of its analgesic effects. N-demethylation of codeine by CYP3A4 produces norcodeine. The formation of this compound from codeine is a less characterized pathway but is understood to occur.

Caption: Simplified metabolic pathways of codeine, including the formation of this compound.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile as an intermediate in opioid biosynthesis and a metabolite of codeine. While its analgesic properties are noted, a significant gap exists in the literature regarding its quantitative receptor binding affinities and functional activities at the μ, δ, and κ opioid receptors. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Furthermore, its pro-apoptotic effects in cancer cells suggest a potential therapeutic avenue that warrants further exploration. Future research should focus on obtaining precise quantitative pharmacological data for this compound to better understand its contribution to the overall effects of codeine and to evaluate its potential as a scaffold for the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of apoptosis-inducing activity of codeine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Codeinone: A Technical Guide to its Discovery, History, and Core Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Codeinone (C₁₈H₁₉NO₃) is an isoquinoline (B145761) alkaloid of significant interest in both pharmacology and synthetic chemistry. Found naturally in the opium poppy (Papaver somniferum), it serves as the penultimate intermediate in the biosynthesis of morphine. Chemically, it is the ketone of codeine and the methyl ether of morphinone.[1] Beyond its biological role, this compound is a critical precursor in the semi-synthesis of several vital opioid analgesics, including hydrocodone and oxycodone.[1] Recent research has also uncovered its potential as an anti-tumor agent, capable of inducing apoptosis in human cancer cell lines, an activity distinct from its opioid characteristics.[1] This document provides a comprehensive technical overview of the history, synthesis, and biological significance of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and History

The history of this compound is intrinsically linked to the exploration of opium alkaloids. Following the isolation of morphine by Friedrich Sertürner around 1804, the French chemist Pierre-Jean Robiquet successfully isolated codeine in 1832.[2][3] this compound was subsequently identified as a natural, albeit minor, constituent of the opium poppy and recognized as the direct oxidation product of codeine.

Its role as an in vivo metabolite was later confirmed through experiments where this compound was isolated and identified from the bile of guinea pigs that had been administered codeine, establishing its formation within a biological system.[4] While a singular "discovery" paper for its initial chemical synthesis is not prominent in historical records, its preparation became a fundamental transformation in opioid chemistry, with methods like the Oppenauer oxidation becoming standard for its production from the more abundant codeine.

Role in Biosynthesis and Semi-Synthesis

This compound occupies a crucial junction in both natural and industrial opioid pathways.

Biosynthesis of Morphine in Papaver somniferum

In the opium poppy, this compound is the direct precursor to codeine in the major biosynthetic pathway leading to morphine. The process begins with the alkaloid thebaine and proceeds through a series of enzymatic steps. The discovery of neopinone (B3269370) isomerase (NISO) was critical in understanding how the plant efficiently channels the precursor neopinone to this compound, which is then reduced by this compound reductase (COR) to form codeine.

Intermediate in Semi-Synthetic Opioid Production

The vast majority of codeine is synthesized from the more abundant morphine.[5] This codeine can then be oxidized to this compound, which serves as a versatile starting material for a range of semi-synthetic opioids. Its α,β-unsaturated ketone structure is key to the chemical manipulations that yield compounds like hydrocodone (via reduction) and oxycodone (via oxidation and reduction). This industrial pathway highlights this compound's central importance in pharmaceutical manufacturing.

Pharmacology and Mechanism of Action

While this compound possesses analgesic properties, reported to be about one-third the potency of codeine, its primary pharmacological interest in modern research has shifted to its anti-tumor effects.[1] Studies have demonstrated that this compound can induce apoptosis in various human cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549).[6]

The mechanism involves the intrinsic apoptotic pathway, initiated by mitochondrial stress. This compound treatment leads to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. This event triggers the activation of caspase-9, an initiator caspase, which subsequently cleaves and activates caspase-3, the primary executioner caspase, culminating in cell death.[6] Notably, this pathway is independent of the extrinsic pathway, as caspase-8 is not activated.[6]

Quantitative Data

Quantitative analysis reveals significant differences in the biological activity of this compound compared to its precursor, codeine. While specific receptor binding and pharmacokinetic data for this compound are scarce due to its role as an intermediate, comparative data underscores its distinct profile.

| Parameter | This compound | Codeine | Reference |

| Analgesic Potency | ~33% of Codeine | 100% (Baseline) | [1] |

| Cytotoxicity (IC₅₀) | 4.7 ± 0.1 µM | 325 µM | [2] |

Table 1: Comparative Bioactivity of this compound and Codeine in HL-60 Cells.

| Ligand | Receptor | Binding Affinity (Kᵢ) | Reference |

| Codeine | Mu-Opioid | > 100 nM | [6][7][8] |

| Morphine (active metabolite of codeine) | Mu-Opioid | ~1.17 nM | [8] |

Table 2: Mu-Opioid Receptor Binding Affinity of Codeine and its Metabolite, Morphine.

Note: A specific Kᵢ value for this compound is not available in the cited literature. Generally, O-demethylated metabolites (like morphine) exhibit significantly stronger binding than their parent compounds with a methoxyl group at position 3 (like codeine).

| Parameter | Value (for 60 mg oral dose) | Reference |

| Tₘₐₓ (Time to Peak Plasma Conc.) | ~1.0 - 1.5 hours | [9] |

| Cₘₐₓ (Peak Plasma Concentration) | ~167 ng/mL | [9] |

| t₁/₂ (Elimination Half-life) | ~2.2 hours | [1] |

Table 3: Pharmacokinetic Parameters of Codeine (Oral Administration) in Healthy Adults.

Note: Pharmacokinetic data is for the precursor codeine, as this compound is not typically administered directly as a drug.

Key Experimental Protocols

Synthesis of this compound via Oppenauer Oxidation

This protocol describes a standard laboratory method for converting a secondary alcohol (codeine) to a ketone (this compound) under mild, non-acidic conditions.

-

Reagents and Materials: Codeine, aluminum isopropoxide [Al(O-i-Pr)₃], acetone (B3395972) (anhydrous), toluene (B28343) (anhydrous), saturated sodium bicarbonate solution, magnesium sulfate, rotary evaporator, magnetic stirrer, heating mantle, and standard glassware.

-

Procedure:

-

Dissolve codeine in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Add a large excess of anhydrous acetone, which serves as both the solvent and the hydride acceptor.

-

Add aluminum isopropoxide (catalyst) to the solution. The amount is typically catalytic but can be used in stoichiometric amounts.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt and stir vigorously until the aluminum salts precipitate.

-

Filter the mixture to remove the inorganic salts, washing the filter cake with additional toluene or ethyl acetate.

-

Separate the organic layer from the filtrate and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound using column chromatography (silica gel) or recrystallization to yield the final product.

-

Biotransformation of Codeine using Pseudomonas putida

This protocol outlines the use of whole-cell biocatalysis to produce this compound and other derivatives from codeine.

-

Materials: Pseudomonas putida M10 strain, appropriate growth medium (e.g., nutrient broth), codeine substrate, phosphate (B84403) buffer (pH 7.0), incubator shaker, centrifuge, HPLC system for analysis.

-

Procedure:

-

Culture P. putida M10 in a suitable liquid medium at an appropriate temperature (e.g., 30°C) with shaking until it reaches the late exponential or early stationary phase of growth.

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

-

Wash the cell pellet with sterile phosphate buffer to remove residual growth medium and resuspend the cells in the same buffer to a desired optical density.

-

Add codeine (dissolved in a minimal amount of a suitable solvent if necessary) to the washed cell suspension to a final target concentration.

-

Incubate the reaction mixture in a shaker at 30°C.

-

Withdraw samples periodically (e.g., every 12-24 hours) over several days.

-

Separate the cells from the supernatant by centrifugation or filtration.

-

Analyze the supernatant for the presence of this compound and other metabolites (e.g., hydrocodone) using HPLC with a suitable column (e.g., C18) and detection method (e.g., UV at 280 nm).

-

Assay for this compound-Induced Apoptosis in HL-60 Cells

This protocol is based on the methodologies used to characterize the apoptotic effects of this compound.

-

Materials: HL-60 human promyelocytic leukemia cells, RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics, this compound, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium Iodide (PI) kit, Hoechst 33342 stain, cell lysis buffer, antibodies for Western blotting (anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-3), flow cytometer, fluorescence microscope.

-

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. Seed cells at a density of ~1 x 10⁶ cells/mL and treat with various concentrations of this compound for specified time periods (e.g., 6, 12, 24 hours).

-

Morphological Analysis: Harvest cells, wash with PBS, and stain with Hoechst 33342. Observe under a fluorescence microscope for characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation.

-

Flow Cytometry for Apoptosis: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the cell population using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis:

-

Harvest and lyse treated cells in an appropriate lysis buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Bax, Bcl-2, cytochrome c (using cytosolic fractions), and cleaved caspase-3.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Conclusion

This compound stands as a molecule of remarkable versatility. Historically rooted in the study of natural alkaloids, it remains a cornerstone of modern pharmaceutical synthesis. Its well-defined role in the biosynthesis of morphine provides a clear model for pathway analysis, while its utility as a synthetic intermediate ensures its continued industrial relevance. Furthermore, the discovery of its potent, caspase-dependent apoptotic activity in cancer cells opens a new and promising avenue for therapeutic research, distinguishing it from its traditional role within the opioid family and highlighting its potential as a lead compound for future drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 6. daneshyari.com [daneshyari.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

The Prodrug Principle: An In-depth Technical Guide to the Mechanism of Action of Codeine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely prescribed opioid analgesic, serves as a quintessential example of a prodrug, exerting its primary pharmacological effects through its metabolic conversion to morphine. This technical guide provides a comprehensive examination of the mechanism of action of codeine and its metabolites at the molecular level, focusing on their interaction with opioid receptors. We will delve into the binding affinities, functional activities, and the intricate signaling pathways that are modulated upon receptor activation. This document synthesizes quantitative data from key experimental assays, presents detailed methodologies for these experiments, and visualizes the complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Prodrug Nature of Codeine

Codeine is an opiate used for the treatment of mild to moderate pain and cough.[1] Its analgesic efficacy is primarily dependent on its biotransformation into morphine, a potent mu-opioid receptor (MOR) agonist.[2] This metabolic conversion is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6 in the liver.[1] The genetic variability of CYP2D6 leads to significant inter-individual differences in the rate of morphine formation, which can impact both the efficacy and safety of codeine therapy. Understanding the distinct pharmacological profiles of codeine and its principal active metabolite, morphine, at the opioid receptors is crucial for predicting its clinical effects and for the development of safer and more effective analgesics.

Quantitative Data Presentation: Opioid Receptor Binding Affinities

The interaction of codeine and its metabolites with the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—has been quantified through radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following tables summarize the Ki values for codeine, its primary active metabolite morphine, and other relevant metabolites.

Table 1: Comparative Binding Affinities (Ki, nM) of Codeine and Metabolites at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Codeine | > 100 | - | - | [3] |

| Morphine | 1.168 | Low Affinity | Low Affinity | [2][3] |

| Morphine-6-glucuronide | 0.6 | - | - | [4] |

Core Signaling Pathway of Mu-Opioid Receptor Activation

The analgesic effects of morphine, the active metabolite of codeine, are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the following key steps:

-

G-Protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/o).[6]

-

G-Protein Dissociation: This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.

-

Reduction in Neuronal Excitability: The combined effects of reduced cAMP levels, cellular hyperpolarization, and decreased calcium influx lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission. This ultimately results in the analgesic effect.

Experimental Protocols

The characterization of codeine and its metabolites' interaction with opioid receptors relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of codeine and morphine for the mu-opioid receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).[8]

-

Test Compounds: Codeine, Morphine.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and 150 µL membrane suspension.

-

Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL [³H]-DAMGO, and 150 µL membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of codeine or morphine (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL [³H]-DAMGO, and 150 µL membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[8]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of morphine to activate G-proteins via the mu-opioid receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: Morphine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

25 µL of varying concentrations of morphine.

-

50 µL of membrane suspension (10-20 µg protein).

-

50 µL of GDP (final concentration 10-30 µM).[9]

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[9]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.

-

Determine EC50 and Emax values using non-linear regression.

-

cAMP Inhibition Assay

This assay measures the ability of an agonist for a Gi-coupled receptor to inhibit the production of cAMP.

Objective: To determine the potency (EC50) of morphine to inhibit adenylyl cyclase activity.

Materials:

-

Cells: Whole cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293).

-

Agonist: Morphine.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).[10]

-

Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).[10]

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate cells with IBMX (e.g., 500 µM) for 10-20 minutes at 37°C.

-

Agonist and Stimulator Addition: Add varying concentrations of morphine followed by a fixed concentration of forskolin (e.g., 5 µM).[9]

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the morphine concentration.

-

Determine the IC50 value (the concentration of morphine that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

-

Experimental and Logical Workflows

Pharmacological Characterization of a Prodrug Opioid

The following workflow outlines the key steps in characterizing a prodrug opioid like codeine.

Conclusion

The pharmacological activity of codeine is a complex interplay between its metabolic activation to morphine and the subsequent interaction of morphine with opioid receptors, primarily the mu-opioid receptor. This guide has provided a detailed overview of this mechanism, supported by quantitative binding data, in-depth experimental protocols, and visualizations of the key signaling pathways and research workflows. For scientists and researchers in the field of drug development, a thorough understanding of these fundamental principles is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. The methodologies and data presented herein serve as a valuable resource for the continued investigation of opioid pharmacology.

References

- 1. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Opioid Receptors: Overview [jove.com]

- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Codeinone Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and principles involved in studying the receptor binding affinity of codeinone, a key intermediate in the biosynthesis of morphine and a derivative of codeine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an opioid alkaloid that exerts its physiological effects through interaction with the endogenous opioid system. The primary targets of opioids are the G-protein coupled receptors (GPCRs) of the opioid family, principally the mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding affinity of a compound for these receptors is a critical determinant of its pharmacological profile, including its analgesic efficacy and potential side effects. Understanding the binding characteristics of this compound is therefore essential for the development of novel analgesics and for elucidating the complex pharmacology of opioids.

While direct quantitative binding data for this compound is not extensively reported in publicly available literature, data for its close structural analog, codeine, provides valuable insight. Codeine itself exhibits a low affinity for the µ-opioid receptor, and its analgesic effects are largely attributed to its metabolic conversion to morphine. It is hypothesized that this compound shares a similar, if not slightly varied, binding profile. This guide will present available comparative data and provide the methodologies to determine the precise binding affinities of this compound.

Data Presentation: Opioid Receptor Binding Affinity

The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the binding affinity of codeine as a reference for understanding the potential binding profile of this compound, alongside standard reference compounds for each opioid receptor subtype.

Table 1: Binding Affinity (Kᵢ) of Codeine and Reference Ligands at Opioid Receptors

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Codeine | µ (mu) | 3,300 | [Volpe et al., 2011] |

| DAMGO | µ (mu) | 1.23 | [Emmerson et al., 1994] |

| DPDPE | δ (delta) | 1.4 | [Emmerson et al., 1994] |

| U-69,593 | κ (kappa) | 0.89 | [Emmerson et al., 1994] |

Note: Data for codeine is presented as a structural analog of this compound. The binding affinity of this compound is expected to be in a similar range but requires empirical determination.

Table 2: Comparative IC₅₀ Values of Opioids at the Mu-Opioid Receptor

| Compound | IC₅₀ (nM) |

| Morphine | 3.0 |

| Methadone | 6.9 |

| Fentanyl | 1.3 |

| Codeine | >10,000 |

Source: Adapted from various studies using guinea-pig brain homogenates.

Experimental Protocols

The gold standard for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This section provides a detailed methodology for conducting such an assay to determine the Kᵢ of this compound for the µ, δ, and κ opioid receptors.

Competitive Radioligand Binding Assay Protocol

1. Objective:

To determine the in vitro binding affinity (Kᵢ) of this compound for the human µ, δ, and κ opioid receptors expressed in a stable cell line.

2. Materials and Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human µ, δ, or κ opioid receptor.

-

Radioligands:

-

[³H]DAMGO for µ-opioid receptor

-

[³H]DPDPE for δ-opioid receptor

-

[³H]U-69,593 for κ-opioid receptor

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Fluid

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Cell harvester

-

Scintillation counter

3. Membrane Preparation:

-

Thaw the frozen cell membranes on ice.

-

Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Homogenize the membrane suspension using a Polytron or similar device.

4. Assay Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competition: Assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M), and membrane suspension.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

5. Data Analysis:

-

Calculate the mean CPM for each condition.

-

Determine Specific Binding :

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

For the competition assay, express the data as a percentage of the maximum specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Signaling Pathways

Activation of opioid receptors by an agonist like this compound initiates an intracellular signaling cascade. This process is primarily mediated by the activation of inhibitory G-proteins (Gᵢ/Gₒ).

Caption: Canonical G-protein signaling pathway upon opioid receptor activation.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Evaluation of Codeinone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of codeinone's cytotoxic effects on cancer cell lines. It details the underlying molecular mechanisms, experimental protocols for key assays, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound as an anticancer agent.

Introduction to this compound's Cytotoxic Potential

This compound, an oxidation metabolite of codeine, has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro.[1] Unlike its parent compound, codeine, which shows minimal cytotoxic effects, this compound induces programmed cell death, or apoptosis, in cancer cells.[2] This activity, coupled with its known antinociceptive properties, suggests that this compound may have potential as a dual-action antitumor agent.[3]

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound is most prominently documented in the human promyelocytic leukemia cell line, HL-60. The 50% cytotoxic concentration (CC50) has been determined, providing a quantitative measure of its potency. While studies indicate that this compound also induces apoptosis in other cell lines such as the human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human oral squamous cell carcinoma (HSC-2), specific CC50 or IC50 values for these cell lines are not consistently reported in publicly available literature.[4][5]

| Cell Line | Cancer Type | CC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 4.7 ± 0.1 | [2] |

| MCF-7 | Breast Adenocarcinoma | Data not available | [4] |

| A549 | Lung Carcinoma | Data not available | [4] |

| HSC-2 | Oral Squamous Cell Carcinoma | Data not available | [5] |

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, signaling pathway.[4] This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspase enzymes, the executioners of apoptosis.

Key Molecular Events:

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.[3]

-

Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4]

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3][4]

It is noteworthy that this compound's activation of the intrinsic pathway appears to be independent of caspase-8, a key initiator caspase in the extrinsic (death receptor-mediated) pathway.[4]

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7, A549, HSC-2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-